

# "N-(4-Chloro-2-butynyl)phthalimide" chemical properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *N-(4-Chloro-2-butynyl)phthalimide*

CAS No.: 4819-69-6

Cat. No.: B1593991

[Get Quote](#)

An In-depth Technical Guide to **N-(4-Chloro-2-butynyl)phthalimide**: Properties, Synthesis, and Applications

## Introduction: A Versatile Bifunctional Building Block

**N-(4-Chloro-2-butynyl)phthalimide** is a crystalline organic solid that serves as a highly valuable intermediate in synthetic organic chemistry and drug discovery.<sup>[1][2]</sup> Its structure is characterized by two key reactive centers: a phthalimide moiety, which acts as a masked primary amine, and a 4-chloro-2-butynyl chain, presenting both an electrophilic carbon center (due to the chlorine leaving group) and a reactive alkyne. This unique combination of functional groups allows for sequential and diverse chemical transformations, making it an attractive scaffold for the synthesis of complex nitrogen-containing molecules. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications for researchers and professionals in the chemical and pharmaceutical sciences.

## PART 1: Core Physicochemical and Spectroscopic Profile

The fundamental properties of **N-(4-Chloro-2-butynyl)phthalimide** are critical for its handling, reaction setup, and characterization. These properties are summarized below.

### Physicochemical Data

Property	Value	Source(s)
CAS Number	4819-69-6	[3][4]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClNO <sub>2</sub>	[4][5]
Molecular Weight	233.65 g/mol	[5]
IUPAC Name	2-(4-chlorobut-2-yn-1-yl)isoindoline-1,3-dione	[4]
Melting Point	115-116 °C	[6]
Appearance	Crystalline solid	[7]
Solubility	Insoluble in water.	[1]

### Spectroscopic Signatures

While a dedicated public spectral database for **N-(4-Chloro-2-butynyl)phthalimide** is not readily available, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[7][8][9][10]

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly characteristic.
  - Aromatic Protons (phthalimide): Two multiplets would appear in the downfield region (approx. δ 7.7-8.0 ppm), corresponding to the four protons on the benzene ring of the phthalimide group.[7]
  - Methylene Protons (-N-CH<sub>2</sub>-): A singlet would be observed for the two protons of the methylene group adjacent to the phthalimide nitrogen (approx. δ 4.5-5.0 ppm).

- Methylene Protons (-CH<sub>2</sub>-Cl): A singlet would appear for the two protons of the methylene group attached to the chlorine atom (approx.  $\delta$  4.1-4.4 ppm). The two methylene signals are distinct and do not couple with each other due to the intervening alkyne.
- <sup>13</sup>C NMR Spectroscopy:
  - Carbonyl Carbons (C=O): A signal in the far downfield region (approx.  $\delta$  167-168 ppm) is characteristic of the two equivalent imide carbonyl carbons.[7]
  - Aromatic Carbons: Signals between  $\delta$  123-135 ppm would represent the carbons of the phthalimide aromatic ring.
  - Alkynyl Carbons (-C≡C-): Two distinct signals would appear in the range of  $\delta$  80-95 ppm.
  - Methylene Carbons: Two signals for the sp<sup>3</sup> hybridized carbons, one for the carbon adjacent to the nitrogen and one for the carbon adjacent to chlorine.
- Infrared (IR) Spectroscopy:
  - C=O Stretch (Imide): Two strong absorption bands are expected. A symmetric stretch around 1775 cm<sup>-1</sup> and an antisymmetric stretch around 1710-1727 cm<sup>-1</sup>. [7]
  - C-N Stretch: A band in the 1300-1400 cm<sup>-1</sup> region.
  - C-Cl Stretch: A band in the 600-800 cm<sup>-1</sup> region.
  - C≡C Stretch: A weak absorption may be observed around 2200-2260 cm<sup>-1</sup>, though it can be faint for symmetrically substituted alkynes.

## PART 2: Synthesis Protocol and Mechanistic Insight

The most direct and reliable method for preparing **N-(4-Chloro-2-butynyl)phthalimide** is a variation of the Gabriel Synthesis, a cornerstone reaction for the formation of primary amines. [11][12] This method leverages the acidity of the N-H bond in phthalimide to form a potent nitrogen nucleophile that subsequently displaces a halide.

### Expertise in Action: Why the Gabriel Synthesis?

The direct alkylation of ammonia with 1,4-dichloro-2-butyne would be fraught with challenges, primarily over-alkylation, leading to a complex mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis elegantly circumvents this by using the phthalimide anion as a surrogate for the ammonia anion ( $^-NH_2$ ).<sup>[13]</sup> The two electron-withdrawing carbonyl groups render the nitrogen lone pair significantly less nucleophilic in the product, preventing any subsequent alkylation reactions and ensuring the reaction stops cleanly after a single substitution.<sup>[13]</sup>

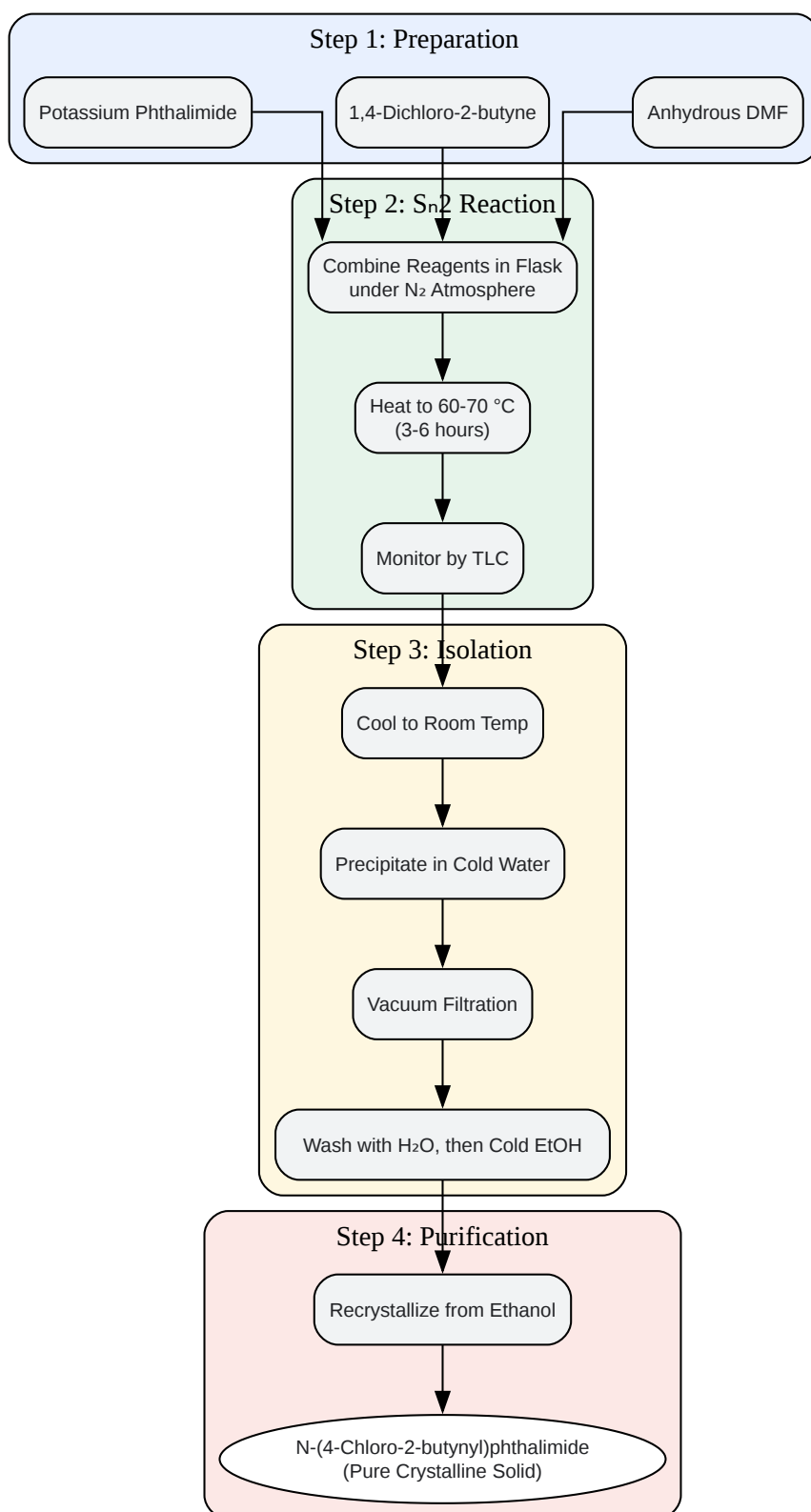
## Detailed Step-by-Step Experimental Protocol

Reaction: Potassium Phthalimide + 1,4-Dichloro-2-butyne → **N-(4-Chloro-2-butyryl)phthalimide**

- Reagent Preparation:
  - In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium phthalimide (1.0 equivalent).
  - Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 15-20% solids by weight).<sup>[10]</sup> DMF is the solvent of choice due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the  $S_N2$  reaction.
- Reaction Execution:
  - To the stirring suspension, add 1,4-dichloro-2-butyne (1.1 to 1.5 equivalents). Using a slight excess of the dichloroalkyne ensures complete consumption of the more valuable potassium phthalimide and compensates for any potential side reactions, such as elimination.
  - Heat the reaction mixture to 60-70 °C using an oil bath.<sup>[10]</sup> Moderate heating is sufficient to achieve a reasonable reaction rate without promoting significant decomposition or side reactions.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phthalimide spot is consumed (typically 3-6 hours).

- Work-up and Isolation:
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Pour the cooled reaction mixture into a beaker containing a large volume of rapidly stirring cold water (approximately 10 times the reaction volume).<sup>[10]</sup> This step is crucial as the product is insoluble in water and will precipitate out, while the DMF solvent and any unreacted starting materials or salts will dissolve in the aqueous phase.
  - Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.
  - Collect the crude solid product by vacuum filtration using a Büchner funnel.
  - Wash the filter cake thoroughly with water to remove residual DMF and inorganic salts, followed by a wash with a small amount of cold ethanol to remove non-polar impurities.
- Purification:
  - The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield a pure, crystalline solid.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(4-Chloro-2-butynyl)phthalimide**.

## PART 3: Chemical Reactivity and Synthetic Potential

The synthetic utility of **N-(4-Chloro-2-butynyl)phthalimide** stems from its bifunctional nature. The chloro and alkynyl groups can be addressed in subsequent synthetic steps, often selectively.

### Reactions at the Chloromethyl Terminus

The primary chloride is an excellent electrophile for  $S_N2$  reactions. This allows for the facile introduction of a wide range of nucleophiles, displacing the chloride ion. This is the most common and powerful application of this building block.

- **Azide Substitution:** Reaction with sodium azide ( $\text{NaN}_3$ ) in a polar aprotic solvent yields N-(4-azido-2-butynyl)phthalimide. This product is a precursor for "click chemistry" (CuAAC) or can be reduced to the corresponding primary amine.
- **Amine Substitution:** Reaction with primary or secondary amines can introduce further nitrogen-containing fragments.[\[14\]](#)
- **Thiol Substitution:** Reaction with thiols or thiolate salts provides access to thioethers.
- **Cyanide Substitution:** Reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

### Reactions Involving the Phthalimide Group

The phthalimide group serves as a robust protecting group for a primary amine. Its removal is typically the final step in a synthetic sequence.

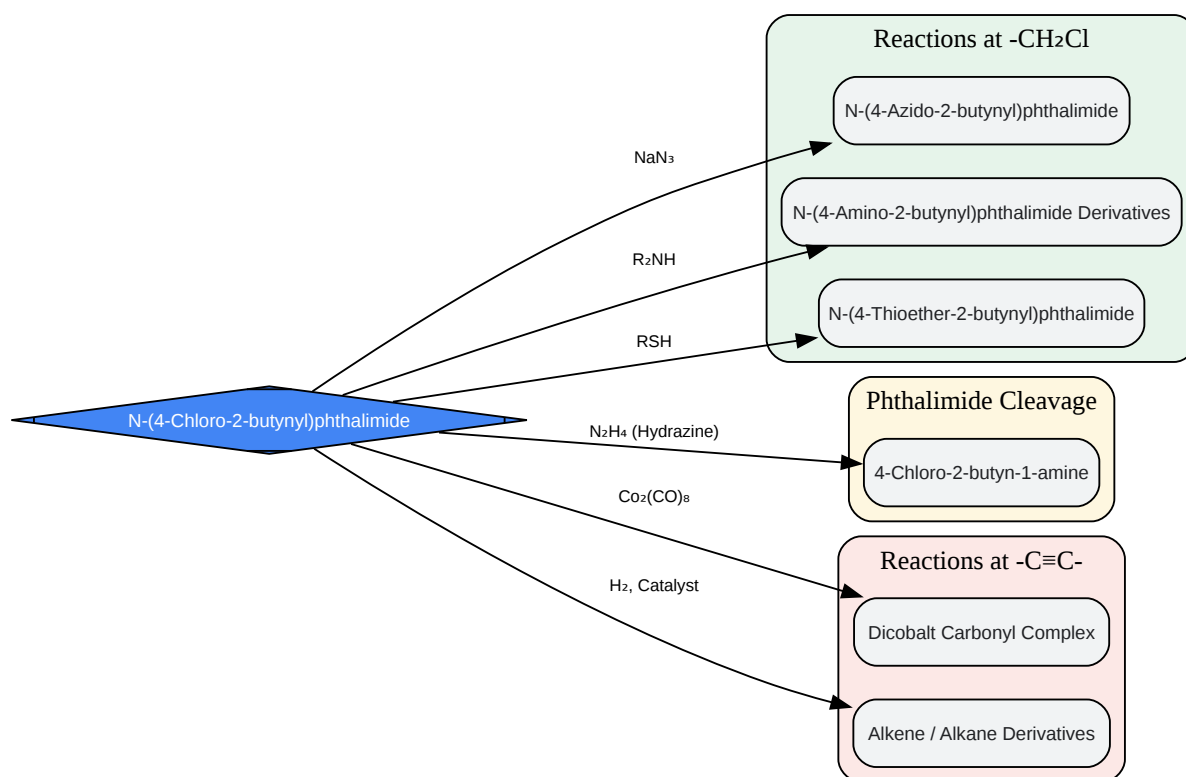
- **Hydrazinolysis (Ing-Manske Procedure):** This is the most common deprotection method.[\[11\]](#) Treatment with hydrazine ( $\text{N}_2\text{H}_4$ ) in a solvent like ethanol or methanol at reflux temperature results in the quantitative formation of the free primary amine and the highly stable, insoluble phthalhydrazide, which can be easily removed by filtration.[\[13\]](#)

### Reactions of the Alkyne

The internal alkyne is a versatile functional group for various transformations.

- Metal Complexation: Alkynes are known to coordinate with transition metals. For instance, **N-(4-Chloro-2-butynyl)phthalimide** can react with dicobalt octacarbonyl [ $\text{Co}_2(\text{CO})_8$ ] to form a stable dicobalttetrahedrane complex, which can be explored for applications in bio-organometallic chemistry.[7]
- Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction (e.g., Na in  $\text{NH}_3$ ). Complete reduction to the corresponding alkane can be achieved via catalytic hydrogenation with catalysts like Pd/C.

## Reactivity Pathways Diagram



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **N-(4-Chloro-2-butynyl)phthalimide**.

## PART 4: Applications in Research and Drug Development

The true value of **N-(4-Chloro-2-butynyl)phthalimide** lies in its role as a versatile intermediate for constructing molecules of biological interest. The phthalimide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with activities including antimicrobial, antitubercular, and antimalarial effects.[15][16][17]

- **Acetylcholinesterase (AChE) Inhibitors:** Phthalimide derivatives have been successfully designed as potent inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[18] The butynyl chain of the title compound provides a linker of ideal length and rigidity to connect the phthalimide headgroup to other pharmacophoric elements designed to interact with the enzyme's active site.
- **Antimicrobial and Antimalarial Agents:** The phthalimide core is present in numerous compounds screened for antimicrobial and antiplasmodial activity.[15][16] **N-(4-Chloro-2-butynyl)phthalimide** provides a synthetic handle to introduce diverse side chains via nucleophilic substitution of the chloride, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- **Precursor to Bioactive Amines:** Its most fundamental application is as a precursor to 4-chloro-2-butyn-1-amine via hydrazinolysis. This primary amine is a valuable building block in its own right, containing both a reactive alkyne and a primary amine for further elaboration.

## PART 5: Safety, Handling, and Storage

As a matter of professional practice, all chemicals should be handled with care, adhering to established laboratory safety protocols.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[19]

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place in a tightly sealed container.[1] It is incompatible with strong bases and strong oxidizing agents.[1]
- Fire Safety: While not highly flammable, it can form explosive mixtures with air upon intense heating. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[19]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**N-(4-Chloro-2-butynyl)phthalimide** is a synthetically powerful and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis via the Gabriel method, and predictable, orthogonal reactivity of its functional groups make it an indispensable tool for chemists. For professionals in drug discovery, it represents an efficient entry point for the synthesis of novel phthalimide-containing compounds and complex primary amines, facilitating the exploration of new chemical space in the quest for next-generation therapeutics.

## References

- Zimmerman, H. E., & Givens, R. S. (n.d.). Phthalide. Organic Syntheses. [\[Link\]](#)
- Saya, J. M., et al. (2022). Exploring Phthalimide as the Acid Component in the Passerini Reaction. *Molecules*, 27(15), 4786. [\[Link\]](#)
- Abdel-Aziz, M., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. *PloS one*, 13(4), e0195969. [\[Link\]](#)
- Work, W. G. (1966). REACTIONS OF N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. UNT Digital Library. [\[Link\]](#)
- Chen, Y., et al. (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. *Chemical Science*, 9(1), 133-137. [\[Link\]](#)

- Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. *Synthesis*, 2004(02), 208-212. [[Link](#)]
- Djedouani, A., et al. (2023).  $(\mu_2-\eta^4-N-(2\text{-Butynyl})\text{phthalimide})(\text{hexacarbonyl})\text{dicobalt}$ . *Molbank*, 2023(1), M1545. [[Link](#)]
- Chen, Y., et al. (2017). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. *Chemical Communications*, 53(98), 13159-13162. [[Link](#)]
- Singh, S., & Singh, P. P. (2022). Phthalimide analogs for antimalarial drug discovery. *RSC medicinal chemistry*, 13(9), 1033–1049. [[Link](#)]
- Dreiman, N. A., & Kuleshova, E. F. (1985). Reaction of N-substituted phthalimides and isophthalimides with secondary amines. *Zhurnal Organicheskoi Khimii*, 21(11), 2411-15. [[Link](#)]
- Gabriel synthesis. (n.d.). In Wikipedia. [[Link](#)]
- Manske, R. H. F. (n.d.). Benzyl phthalimide. *Organic Syntheses*. [[Link](#)]
- Dittmar, T., & Koch, B. P. (2006). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the identification and characterization of marine dissolved organic matter. *Biogeosciences*, 3, 229-238. [[Link](#)]
- Phthalimide, n-chloro-. (n.d.). NIST WebBook. [[Link](#)]
- Gabriel Synthesis. (n.d.). Organic Chemistry Portal. [[Link](#)]
- jOeCHEM. (2019, January 23). Precursor to the Gabriel Synthesis, Making Phthalimide [Video]. YouTube. [[Link](#)]
- What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. [[Link](#)]
- Mei, X. D., et al. (2015). Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors. *Bioorganic & medicinal chemistry letters*, 25(16), 3235–3239. [[Link](#)]

- Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [[Link](#)]
- Phthalimides. (n.d.). Organic Chemistry Portal. [[Link](#)]
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [[Link](#)]
- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 210, 112941. [[Link](#)]
- Jarrett, W. L., et al. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Defense Technical Information Center. [[Link](#)]
- Amour, K. M., et al. (2021). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Insects, 12(9), 819. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [fishersci.at](https://fishersci.at) [[fishersci.at](https://fishersci.at)]
- 2. [N-\(4-Chloro-2-butynyl\)phthalimide](https://chemdict.com) [[chemdict.com](https://chemdict.com)]
- 3. [N-\(4-CHLORO-2-BUTYNYL\)PHTHALIMIDE | 4819-69-6](https://chemicalbook.com) [[chemicalbook.com](https://chemicalbook.com)]
- 4. [N-\(4-Chloro-2-butynyl\)phthalimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals](https://thermofisher.com) [[thermofisher.com](https://thermofisher.com)]
- 5. [parchem.com](https://parchem.com) [[parchem.com](https://parchem.com)]
- 6. [chemicalbook.com](https://chemicalbook.com) [[chemicalbook.com](https://chemicalbook.com)]
- 7. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]

- [8. rsc.org \[rsc.org\]](https://www.rsc.org)
- [9. bg.copernicus.org \[bg.copernicus.org\]](https://www.bg.copernicus.org)
- [10. apps.dtic.mil \[apps.dtic.mil\]](https://apps.dtic.mil)
- [11. Gabriel synthesis - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [12. byjus.com \[byjus.com\]](https://www.byjus.com)
- [13. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [16. Phthalimide analogs for antimalarial drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [17. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [18. Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [19. targetmol.com \[targetmol.com\]](https://www.targetmol.com)
- To cite this document: BenchChem. ["N-(4-Chloro-2-butynyl)phthalimide" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593991/docs#n-4-chloro-2-butynyl-phthalimide-chemical-properties\]](https://www.benchchem.com/product/b1593991/docs#n-4-chloro-2-butynyl-phthalimide-chemical-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)